molecular formula C11H14O3 B3022147 Butyl salicylate CAS No. 2052-14-4

Butyl salicylate

Cat. No.: B3022147
CAS No.: 2052-14-4
M. Wt: 194.23 g/mol
InChI Key: YFDUWSBGVPBWKF-UHFFFAOYSA-N
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Description

Butyl salicylate is an organic ester formed from the reaction of salicylic acid and butanol. It is commonly used in the fragrance and flavor industry due to its pleasant aroma. Additionally, it finds applications in the formulation of sunscreens and other cosmetic products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl salicylate is synthesized through an esterification reaction between salicylic acid and butanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

Salicylic Acid+ButanolH2SO4Butyl Salicylate+Water\text{Salicylic Acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Salicylic Acid+ButanolH2​SO4​​Butyl Salicylate+Water

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where salicylic acid and butanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to accelerate the reaction, and the water formed as a byproduct is continuously removed to drive the reaction to completion. The resulting this compound is then purified through distillation.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to salicylic acid and butanol.

    Reduction: It can be reduced to butyl alcohol and salicylic acid using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Salicylic acid and butanol.

    Reduction: Butyl alcohol and salicylic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butyl salicylate is extensively used in scientific research due to its versatile properties:

    Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.

    Biology: It is used in the formulation of various biological assays and experiments.

    Medicine: this compound is investigated for its potential anti-inflammatory and analgesic properties.

    Industry: It is a key ingredient in the production of fragrances, flavors, and sunscreens due to its ability to enhance the sensory properties of products.

Mechanism of Action

The mechanism of action of butyl salicylate primarily involves its interaction with biological membranes and proteins. It can penetrate the skin and exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The ester group allows it to be hydrolyzed into salicylic acid, which is known for its anti-inflammatory properties.

Comparison with Similar Compounds

    Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.

    Ethyl Salicylate: Used in fragrances and flavorings.

    Isobutyl Salicylate: Similar applications in cosmetics and personal care products.

Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in enhancing the sensory attributes of products. Its longer alkyl chain compared to methyl and ethyl salicylate provides a different solubility profile and interaction with biological membranes.

Properties

IUPAC Name

butyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDUWSBGVPBWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062153
Record name Butyl salicylate
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Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with a rough, herbaceous, chemical odour with trace of wintergreen
Record name Butyl salicylate
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Record name Butyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

271.00 °C. @ 760.00 mm Hg
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Solubility

19.8 mg/L @ 25 °C (exp), insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.070-1.080
Record name Butyl salicylate
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CAS No.

2052-14-4, 1322-01-6
Record name Butyl salicylate
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Record name Benzoic acid, hydroxy-, butyl ester
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Melting Point

6 °C
Record name Butyl salicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of butyl salicylate?

A1: this compound has the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. []

Q2: What are common methods for synthesizing this compound?

A2: this compound is typically synthesized via esterification of salicylic acid with n-butanol. This reaction can be catalyzed by various agents, including:

  • Strong acids like sulfuric acid []
  • Solid superacids like SO42-/Fe2O3-TiO2 []
  • Solid acid catalysts like ZrO2, Mo(VI)/ZrO2, and Pt-SO42-/ZrO2 coated on cordierite honeycombs []
  • Mixed SiZr pillared rectorite solid acid []
  • Sodium bisulfate []
  • Boric acid []

Q3: How does the choice of catalyst influence the synthesis of this compound?

A3: Different catalysts offer varying degrees of activity, selectivity, and reusability, impacting the reaction yield and environmental footprint. For instance, solid acid catalysts coated on cordierite honeycombs have demonstrated high activity and reusability in this compound synthesis. []

Q4: Can microwave irradiation be used in this compound synthesis?

A4: Yes, microwave irradiation, coupled with a catalyst like tetrabutylammonium bromide, can significantly accelerate the synthesis of this compound compared to conventional heating methods. []

Q5: What are the primary applications of this compound?

A5: this compound is mainly used as a fragrance ingredient due to its pleasant, sweet, floral odor. It finds applications in perfumes, cosmetics, and various household products. []

Q6: How does the structure of this compound contribute to its fragrance?

A6: The presence of the ester group (-COO-) in this compound is crucial for its aroma. Esters are generally associated with fruity and floral scents.

Q7: Does this compound exhibit any biological activity?

A7: While primarily known for its fragrance, some studies suggest that this compound and its derivatives may possess antipruritic properties. Topical application of diethylamine salicylate and salicylamide, both exhibiting slow skin absorption like this compound, demonstrated a reduction in serotonin-induced scratching in rats. []

Q8: Can this compound penetrate the skin?

A8: Yes, this compound can penetrate the skin, although its penetration rate is lower compared to other salicylates like salicylic acid. This is likely due to its higher lipophilicity. []

Q9: How does this compound interact with biological membranes?

A9: As a lipophilic compound, this compound likely partitions into the lipid bilayer of cell membranes. Its exact interactions and potential effects on membrane properties require further investigation.

Q10: Have computational methods been applied to study this compound?

A10: Yes, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on alkyl salicylates, including this compound, to understand the relationship between their structure and cytotoxicity against cancer cells. []

Q11: What structural features influence the activity of alkyl salicylates according to QSAR studies?

A11: QSAR models suggest that the lipophilicity (logP), molar refractivity (mr), and the energy of the lowest unoccupied molecular orbital (AM1_LUMO) play a role in the cytotoxicity of alkyl salicylates against breast cancer cells. []

Q12: Is this compound stable under various conditions?

A12: The stability of this compound can be influenced by factors like temperature, pH, and exposure to light. Specific studies on its stability profile under various conditions are limited in the provided research.

Q13: What are the safety considerations associated with this compound?

A13: While generally considered safe for its intended use as a fragrance ingredient, potential allergic reactions or skin irritations cannot be ruled out. [] Further research may be needed to comprehensively assess its safety profile, especially with prolonged or high-concentration exposure.

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